molecular formula C15H15BrO2 B6296366 (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol CAS No. 2179038-44-7

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol

Cat. No. B6296366
CAS RN: 2179038-44-7
M. Wt: 307.18 g/mol
InChI Key: BBNICPLHUCWOFL-UHFFFAOYSA-N
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Description

((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) is a synthetic compound belonging to the class of organic compounds known as phenols. It is an aromatic compound with a molecular formula of C9H10BrO2. This compound has a wide range of applications in the field of scientific research, such as in the synthesis of pharmaceuticals and other chemicals, as well as in biochemical and physiological studies.

Scientific Research Applications

((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) has a variety of applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, such as the anticonvulsant drug pregabalin. It has also been used in the synthesis of other chemicals, such as the insecticide chlorfenapyr. In addition, it has been used as a reagent in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) is not well understood. However, it is believed that it acts as a weak acid, protonating the targeted molecule and thereby altering its structure and activity. It is also believed to interact with other molecules, such as enzymes, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound) are not well understood. However, it has been shown to have anticonvulsant effects in animal models of epilepsy, as well as to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with a wide range of molecules. However, it is important to note that this compound can be toxic if ingested or inhaled, and it should be handled with caution.

Future Directions

There are a number of potential future directions for the use of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol). These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new pharmaceuticals. Additionally, it could be used in the synthesis of a wide range of other chemicals, such as insecticides and herbicides. Finally, it could also be used as a reagent in biochemical and physiological studies, such as in the study of the mechanisms of action of other compounds.

Synthesis Methods

The synthesis of ((2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol) is a multi-step process involving the reaction of bromomethylbenzene with sodium methoxide in methanol. The reaction is catalyzed by a base, such as potassium carbonate, and the product is then precipitated out of the solution. The yield of this reaction is typically around 80%.

properties

IUPAC Name

(3-bromo-5-methyl-2-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNICPLHUCWOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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